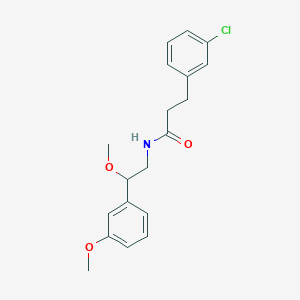
2-(3-Bromo-2-propynyl)-1,3-dihydro-2H-isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3-Bromo-2-propynyl)-1,3-dihydro-2H-isoindole-1,3-dione” is a complex organic molecule. It contains a bromopropynyl group, which is a type of alkynyl group that contains a bromine atom . This suggests that the compound might be used in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with bromopropynyl groups are often used in organic syntheses . They can participate in various reactions, including coupling reactions and substitutions .Chemical Reactions Analysis
Bromopropynyl compounds are known to be highly reactive . They can participate in various types of chemical reactions, including coupling reactions and substitutions .Scientific Research Applications
Synthesis and Structural Analysis
Isoindoline-1,3-dione derivatives, including those structurally related to "2-(3-Bromo-2-propynyl)-1,3-dihydro-2H-isoindole-1,3-dione," have been extensively studied for their synthesis methods and structural characteristics. For instance, the synthesis and ring-opening polymerization of alkyne-functionalized glycolide towards biocompatible amphiphilic graft copolymers have been explored. This work demonstrates the versatility of isoindoline-1,3-dione derivatives in creating materials with potential applications in biomedical fields (Coumes et al., 2013).
Antimicrobial Applications
Research on isoindoline-1,3-dione derivatives has also shown promising antimicrobial properties. Studies have characterized the structure and antimicrobial activities of specific isoindoline-1,3-diones, highlighting their potential as leads for developing new antimicrobial agents (Ghabbour & Qabeel, 2016). Another study explored the synthesis, characterization, and antimicrobial screening of 1,3-dione and its metal complexes, further emphasizing the antimicrobial potential of these compounds (Sampal et al., 2018).
Green Chemistry and Catalysis
The development of greener synthetic methods for isoindoline-1,3-dione derivatives is another area of focus. One study presented an efficient green catalytic system for synthesizing isoindoline-1,3-dione derivatives using water extract of onion peel ash. This approach highlights the environmental benefits of using bio-waste as a catalyst in organic synthesis, offering an alternative method for bio-waste management and avoiding the use of harmful reagents (Journal et al., 2019).
Safety and Hazards
properties
IUPAC Name |
2-(3-bromoprop-2-ynyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrNO2/c12-6-3-7-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMBFOSRHYIGMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC#CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2760826.png)
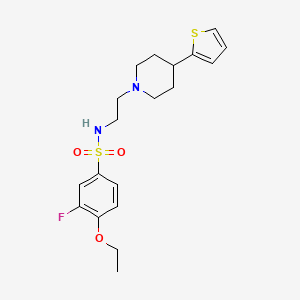
![Methyl 1-(4-chlorophenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate](/img/structure/B2760830.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)morpholine-4-carboxamide](/img/structure/B2760831.png)
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2,2-dimethoxyethyl)oxamide](/img/structure/B2760833.png)
![4-amino-2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide hydrochloride](/img/structure/B2760835.png)
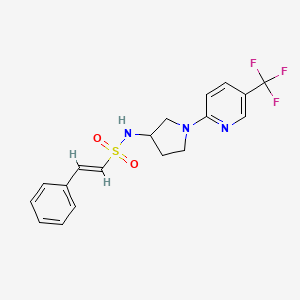
![3-[(Cyclopropylamino)methyl]cyclobutan-1-ol](/img/structure/B2760841.png)

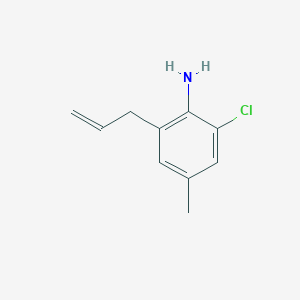
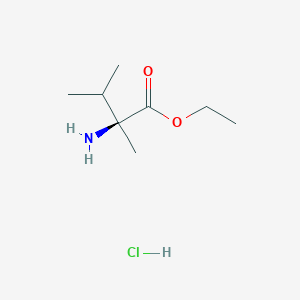
![12-Acetyl-2-methylnaphtho[2,3-b]indolizine-6,11-dione](/img/structure/B2760847.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2760848.png)
